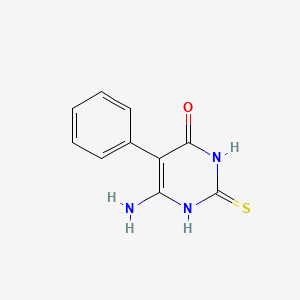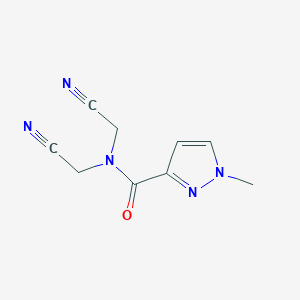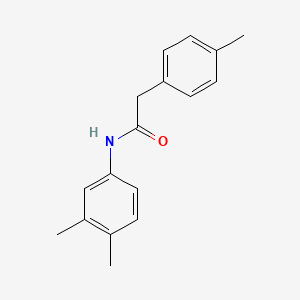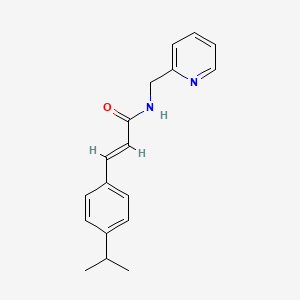![molecular formula C12H13N5O2S B5888165 N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5888165.png)
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is 291.07899585 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
CBKinase1_004803, also known as CBKinase1_017203 or N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to potential therapeutic effects .
Mode of Action
The compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that the kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. Kinases are involved in a wide range of cellular processes, including cell growth, division, and death . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer .
Result of Action
The molecular and cellular effects of CBKinase1_004803’s action depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, division, and death, which could have therapeutic effects in conditions such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004803 . These factors could include pH, temperature, salinity, and the presence of other substances . Understanding these factors is crucial for optimizing the use of the compound in different settings.
生化分析
Biochemical Properties
CBKinase1_004803 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules in cell cycle, transcription, and translation . These interactions are crucial for regulating cell survival and tumorigenesis. The compound’s interaction with CK1 isoforms suggests its potential role in modulating signal transduction pathways and cellular processes.
Cellular Effects
CBKinase1_004803 has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CK1 isoforms can lead to alterations in the phosphorylation status of key regulatory proteins, thereby impacting cell cycle progression and transcriptional regulation . Additionally, the compound’s effects on cellular metabolism may involve changes in metabolic flux and metabolite levels, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of CBKinase1_004803 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to CK1 isoforms, leading to the phosphorylation of target proteins involved in various cellular processes . This phosphorylation can either activate or inhibit the activity of these proteins, thereby modulating their function. Additionally, CBKinase1_004803 may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_004803 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that CBKinase1_004803 remains stable under specific conditions, allowing for sustained interactions with target biomolecules
Dosage Effects in Animal Models
The effects of CBKinase1_004803 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, CBKinase1_004803 may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
CBKinase1_004803 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CK1 isoforms suggests its role in modulating phosphorylation events that influence metabolic processes . Understanding these interactions is crucial for elucidating the compound’s impact on cellular metabolism and identifying potential therapeutic targets.
Transport and Distribution
The transport and distribution of CBKinase1_004803 within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . These interactions can influence the compound’s efficacy and specificity, making it important to study its transport mechanisms in detail.
Subcellular Localization
CBKinase1_004803 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8(18)9-4-3-5-10(6-9)13-11(19)7-20-12-14-15-16-17(12)2/h3-6H,7H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSZUQVGPPVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B5888084.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![1-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5888115.png)

![4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B5888136.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)


![N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5888179.png)

